molecular formula C9H16O B3384266 1-Pentyne, 3-ethoxy-3-ethyl- CAS No. 53966-56-6

1-Pentyne, 3-ethoxy-3-ethyl-

Cat. No.: B3384266
CAS No.: 53966-56-6
M. Wt: 140.22 g/mol
InChI Key: UJUPEHRSFQFPLK-UHFFFAOYSA-N
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Description

1-Pentyne, 3-ethoxy-3-ethyl- is an organic compound with the molecular formula C9H16O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its branched structure, which includes an ethoxy group and an ethyl group attached to the third carbon of the pentyne chain .

Preparation Methods

The synthesis of 1-Pentyne, 3-ethoxy-3-ethyl- can be achieved through various methods. One common approach involves the reaction of 3-ethoxy-3-ethyl-1-butyne with a suitable base to induce deprotonation and subsequent formation of the desired alkyne. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-Pentyne, 3-ethoxy-3-ethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to alkenes or alkanes.

    Substitution: The ethoxy and ethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

1-Pentyne, 3-ethoxy-3-ethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

    Medicine: Its derivatives may have pharmaceutical applications, although specific uses are still under investigation.

    Industry: This compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Pentyne, 3-ethoxy-3-ethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triple bond in the alkyne group is highly reactive, allowing it to participate in various chemical reactions that can modify biological molecules and pathways .

Properties

IUPAC Name

3-ethoxy-3-ethylpent-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-5-9(6-2,7-3)10-8-4/h1H,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUPEHRSFQFPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339742
Record name 1-Pentyne, 3-ethoxy-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53966-56-6
Record name 1-Pentyne, 3-ethoxy-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxy-3-ethylpent-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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